Mepirapim

Description

Properties

CAS No. |

2365542-29-4 |

|---|---|

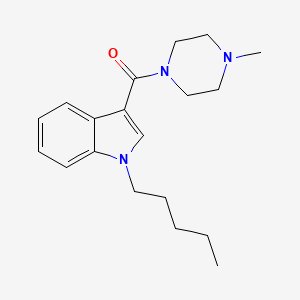

Molecular Formula |

C19H27N3O |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

(4-methylpiperazin-1-yl)-(1-pentylindol-3-yl)methanone |

InChI |

InChI=1S/C19H27N3O/c1-3-4-7-10-22-15-17(16-8-5-6-9-18(16)22)19(23)21-13-11-20(2)12-14-21/h5-6,8-9,15H,3-4,7,10-14H2,1-2H3 |

InChI Key |

IUEFFEOHJKCBPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mepirapim involves the reaction of a substituted indole with a substituted piperazine. The process typically includes the following steps:

Formation of the indole core: This can be achieved through various methods, such as the Fischer indole synthesis.

Substitution on the indole ring: This involves introducing a substituent group, such as a methyl or halogen, onto the indole ring.

Coupling with piperazine: The substituted indole is then reacted with a substituted piperazine under appropriate conditions, such as in the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Synthetic Modifications and Structural Analogues

Mepirapim’s chemical scaffold has been modified to explore structure-activity relationships (SAR) and improve selectivity for targets like T-type calcium channels (Ca<sub>v</sub>3). Key reactions include:

-

Boc Protection : Addition of a tert-butyloxycarbonyl (Boc) group to the piperazine ring (e.g., SB2193 and SB2193F analogues) to alter pharmacokinetics and receptor interactions .

-

Fluorination : Introduction of fluorine to the terminal hydrocarbon chain (SB2193F) to enhance brain penetrance, though results showed no significant improvement compared to non-fluorinated analogues .

-

Alkyl Chain Variations : Systematic replacement of the pendant alkyl group with methyl, propyl, benzyl, or tert-butyl substituents to optimize cannabinoid receptor (CB<sub>1</sub>/CB<sub>2</sub>) binding and Ca<sub>v</sub>3 inhibition .

Table 1: Key Synthetic Analogues of this compound

| Compound | Modification | Target Activity |

|---|---|---|

| SB2193 | Boc group on piperazine | Ca<sub>v</sub>3.1–3.3 inhibition |

| SB2193F | Boc + fluorine on hydrocarbon chain | Ca<sub>v</sub>3.1–3.3 inhibition |

| 5F-BEPIRAPIM | Fluorinated indole derivative | CB<sub>1</sub> agonist (weak) |

Analytical Characterization and Fragmentation

GC-MS/MS and LC-MS/MS methods have been used to identify this compound and its metabolites in biological samples. Fragmentation patterns include:

-

Primary Ion Transitions :

Table 2: MS/MS Fragmentation Parameters for this compound

| Analyte | Ion Transition | Collision Energy (V) |

|---|---|---|

| This compound | 313 > 214 | 15 |

| 230 > 173 | 15 | |

| 214 > 144 | 20 |

-

Validation Data :

Receptor Binding and Docking Studies

This compound exhibits low affinity for CB<sub>1</sub> (K<sub>i</sub> = 2650 nM) and CB<sub>2</sub> (K<sub>i</sub> = 1850 nM) receptors compared to analogues like Org 28611 (K<sub>i</sub> = 1.3 nM for CB<sub>1</sub>) . Docking simulations revealed:

-

Hydrogen Bond Interactions : Between carbonyl oxygen and Lys1462 in Ca<sub>v</sub>3.1 .

-

Hydrophobic Contacts : Methyl substituents on piperazine (e.g., in Org 28611) enhance CB<sub>1</sub> binding via interactions with Leu193/Val196 .

Stability and Degradation

This compound demonstrates stability in biological matrices, with concentrations in fatal overdose cases ranging from 527–593 ng/g in blood and 4900 ng/g in urine . Degradation pathways under MS conditions involve cleavage of the piperazine-indole bond and loss of the Boc group .

Pharmacokinetic Modifications

Scientific Research Applications

Neuropharmacological Effects

Mepirapim has been shown to induce addiction-related behaviors through neurochemical maladaptation in the brain. Research indicates that it activates the dopamine system, leading to significant behavioral changes in animal models. Notably, studies have demonstrated:

- Addiction Potential : this compound treatment produced conditioned place preference (CPP) in mice, indicating its rewarding effects at lower doses (1 mg/kg), while higher doses (3 mg/kg) resulted in aversive behaviors .

- Neurotoxic Effects : Behavioral experiments revealed symptoms akin to Parkinson’s disease, including motor impairments and cognitive deficits, linked to disruptions in dopamine levels and related neurochemicals .

Therapeutic Investigations

Recent studies have explored this compound's potential as a therapeutic agent, particularly concerning calcium channel modulation:

- T-Type Calcium Channel Inhibition : this compound and its analogues have been identified as inhibitors of T-type calcium channels (CaV3), which are implicated in various neurological disorders. This suggests a possible avenue for developing new treatments for epilepsy and related conditions .

- Pharmacological Characterization : In vitro studies have characterized the binding affinities of this compound at cannabinoid receptors and its efficacy as a low-potency agonist, revealing its potential for selective therapeutic applications without the typical side effects associated with stronger synthetic cannabinoids .

Case Studies and Experimental Findings

The following table summarizes key experimental findings related to this compound's applications:

Implications for Public Health

The rise of this compound on the illicit drug market poses significant public health concerns due to its addictive properties and neurotoxic effects. The lack of regulatory oversight highlights the need for further research to establish safe usage guidelines and potential therapeutic applications while mitigating risks associated with recreational abuse .

Mechanism of Action

Mepirapim exerts its effects primarily through the activation of cannabinoid receptors, particularly cannabinoid receptor one. This activation leads to a cascade of intracellular signaling events, including the modulation of neurotransmitter release and the alteration of neuronal excitability. This compound’s effects on the dopamine system are particularly notable, as it can cause maladaptation in dopamine-related neurochemicals, leading to neurotoxic effects and addiction-related behaviors .

Comparison with Similar Compounds

Critical Analysis of Contradictory Evidence

Early studies suggested this compound’s weak CB1 affinity , but behavioral and molecular data confirm potent CB1R-mediated effects:

CB1R Upregulation : this compound increases CB1R expression in the VTA and NAc, amplifying downstream signaling despite low initial affinity .

Metabolite Activity : Unmeasured metabolites may contribute to in vivo effects, as seen with other SCBs like AM-2201 .

Q & A

Q. What analytical techniques are validated for quantifying mepirapim in biological matrices, and how do their parameters compare across studies?

this compound quantification in blood and urine employs GC–MS/MS and LC–MS/MS with validation for linearity (20–1000 ng/g), recovery (≥81% for blood, ≥87% for urine), and precision . For example, GC–MS/MS achieves a detection limit of 0.1–1.0 ng/g, while LC–MS/MS uses electrospray ionization (ESI) with precursor ions at m/z 314 for this compound . Discrepancies in urinary concentrations (e.g., 527 ng/g vs. 4900 ng/g in survivors) highlight methodological considerations for matrix effects and calibration .

Q. How does this compound’s molecular structure influence its receptor binding affinity compared to JWH-018?

this compound replaces JWH-018’s naphthyl group with a 4-methylpiperazine moiety , reducing CB1R affinity (Ki = 2650 nM vs. 9 nM for JWH-018) . Despite this, behavioral studies in rodents show this compound induces CB1R-mediated tetrad symptoms (hypomotility, hypothermia), suggesting functional agonism despite low in vitro affinity . Structural modifications may alter metabolic stability or allosteric interactions .

Q. What are the typical concentration ranges of this compound in fatal vs. non-fatal intoxication cases?

In fatal cases, this compound concentrations in whole blood range 567–593 ng/g , whereas survivors (via inhalation) show urinary concentrations up to 4900 ng/g . This contrasts with other synthetic cannabinoids (0.1–199 ng/mL in fatalities), indicating unique pharmacokinetics or dosing patterns .

Q. How is this compound’s postmortem distribution characterized in solid tissues?

Postmortem tissue analysis reveals highest this compound concentrations in the liver (6300 ng/g) and kidney (5410 ng/g) , suggesting accumulation in metabolizing/excretory organs. In contrast, acetyl fentanyl concentrates in the myocardium (1140–1180 ng/g) . Brain distribution is heterogeneous, with highest levels in the thalamus .

Q. What behavioral models demonstrate this compound’s dose-dependent effects?

Rodent studies show low doses (0.3–1 mg/kg) induce conditioned place preference (reward), while high doses (3 mg/kg) cause aversion, linked to CB1R-mediated GABA/DA signaling dysregulation . This biphasic effect mirrors other synthetic cannabinoids but contrasts with this compound’s weak receptor affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s low receptor affinity in vitro and potent in vivo effects?

Proposed mechanisms include allosteric modulation , metabolite activity (e.g., hydroxylated derivatives), or interactions with non-canonical receptors (e.g., TRP channels). LC–MS<sup>n</sup> metabolic profiling and in silico docking studies are needed to identify active intermediates .

Q. What experimental designs address the high variability in this compound’s urinary concentrations across administration routes?

Controlled pharmacokinetic studies in animal models should compare intravenous vs. inhalation routes , with timed sampling of blood/urine. LC–HRMS can differentiate parent drug vs. glucuronidated metabolites, addressing excretion efficiency .

Q. Why does this compound exhibit unusual stability in biological matrices compared to other synthetic cannabinoids?

Hypotheses include resistance to cytochrome P450 metabolism or preferential renal excretion. In vitro hepatic microsome assays and stable isotope-labeled tracer studies are critical to map metabolic pathways .

Q. How do tissue-specific concentration gradients inform this compound’s toxicity mechanisms?

High liver/kidney concentrations suggest hepatorenal toxicity , yet existing data lack histopathological correlation. Immunohistochemistry for CB1R/CB2R expression in these tissues, combined with transcriptomic analysis, could clarify target organ damage .

Q. What neuroadaptation mechanisms underlie this compound’s addictive potential despite low receptor affinity?

Rodent IVSA (intravenous self-administration) models reveal DA system hyperactivity (increased VTA TH expression and NAc D1DR levels). Optogenetics and in vivo microdialysis during withdrawal phases can dissociate CB1R-dependent vs. -independent pathways .

Methodological Recommendations

- For quantification : Use standard addition methods in postmortem studies to mitigate matrix effects .

- For behavioral studies : Employ dose-escalation protocols to capture biphasic effects and avoid false-negative conclusions .

- For structural analysis : Combine X-ray crystallography (if stable analogs exist) with molecular dynamics simulations to explore conformational impacts of the 4-methylpiperazine group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.